Evidence Item 1: Selective Cytotoxicity in Renal Cancer Cell Lines vs. Other Tumor Types
CL67 demonstrates a marked and quantifiable selectivity for inhibiting the growth of renal cancer cell lines compared to cancer cell lines derived from other tissues. The IC50 values for CL67 are 1.4–2.6 µM in a panel of human renal cancer cell lines (RCC4, RCC4VHL, 786-0, A498). In stark contrast, the IC50 values are significantly higher in non‑renal cancer cell lines, ranging from 8 to 63 µM in MCF‑7 (breast), A549 (lung), MiaPaCa and Panc‑1 (pancreatic), and PC‑3 (prostate) cancer cells [1]. This data establishes a clear, quantifiable therapeutic window favoring renal cancer cells, which is not a universal property of all G‑quadruplex stabilizers or HIF inhibitors.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.4–2.6 µM (range across RCC4, RCC4VHL, 786-0, A498 human renal cancer cell lines) |
| Comparator Or Baseline | IC50 = 8–63 µM (range across MCF-7 breast, A549 lung, MiaPaCa & Panc-1 pancreatic, and PC-3 prostate cancer cell lines) |
| Quantified Difference | Renal cancer cell lines are 3-fold to 45-fold more sensitive to CL67 than the non‑renal cancer cell lines tested. |
| Conditions | Cell viability assays were performed following compound exposure in vitro. |
Why This Matters
This selectivity profile is critical for researchers investigating HIF‑driven renal cancers, as it minimizes off‑target cytotoxicity in non‑renal models and underscores the compound's utility in studying tumor‑specific vulnerabilities.
- [1] Welsh SJ, Lombardo CM, Valentine H, Neidle S. Abstract 4506: CL67: A novel G-quadruplex stabilising agent inhibits the HIF-1 pathway. Cancer Res. 2011 Apr 15;71(8_Supplement):4506. doi: 10.1158/1538-7445.AM2011-4506. View Source
